

## BMS-794833 CAS number and molecular formula

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Compound of Interest

Compound Name: BMS-794833

Cat. No.: B606251 Get Quote

# In-Depth Technical Guide: BMS-794833

For Researchers, Scientists, and Drug Development Professionals

**Core Compound Identification** 

Identifier	Value
CAS Number	1174046-72-0[1][2][3][4][5][6]
Molecular Formula	C23H15CIF2N4O3[2][3][4][6][7]

# **Biochemical Activity and Selectivity**

**BMS-794833** is a potent, ATP-competitive inhibitor primarily targeting the c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinases. It also demonstrates significant inhibitory activity against other receptor tyrosine kinases, including Ron, AxI, and Flt3.



Target	IC50 (nM)
c-Met	1.7[1][2][4]
VEGFR2	15[1][2][4]
Ron	<3[6]
AxI	<3[6]
Flt-3	<3[6]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

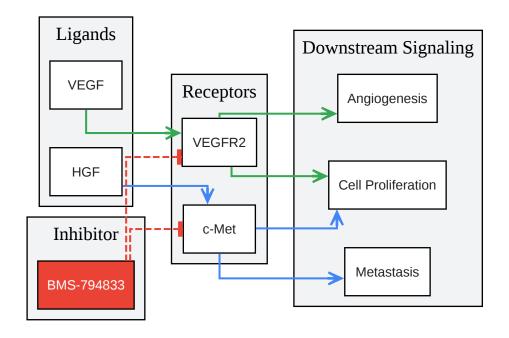
The compound exhibits high selectivity for these kinases, having been tested against a panel of over 200 other receptor and non-receptor tyrosine kinases as well as serine/threonine kinases.

[6]

# **Signaling Pathway Inhibition**

**BMS-794833** exerts its anti-tumor effects by concurrently blocking critical signaling pathways involved in tumor angiogenesis, proliferation, and metastasis. The primary pathways inhibited are those mediated by c-Met and VEGFR2. The binding of their respective ligands, Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF), triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades. **BMS-794833** prevents this initial phosphorylation step.





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BMS-794833 inhibits c-Met and VEGFR2 signaling pathways.

# Experimental Protocols Cell Proliferation Assay

This protocol outlines the methodology to assess the in vitro efficacy of **BMS-794833** on tumor cell lines with activated c-Met signaling.

Objective: To determine the concentration of **BMS-794833** required to inhibit the proliferation of the GTL-16 human gastric carcinoma cell line by 50% (IC50).

### Materials:

- GTL-16 human gastric carcinoma cell line
- 96-well microtiter plates
- Culture medium with 0.5% fetal calf serum
- BMS-794833



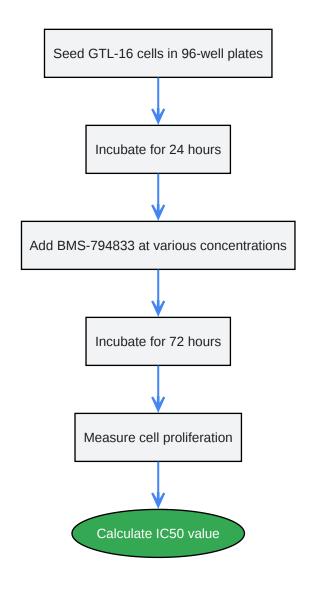
- Cell proliferation reagent (e.g., MTS, WST-1)
- Incubator (37°C, 5% CO2, 95% air, 100% relative humidity)

#### Procedure:

- Cell Seeding: Plate GTL-16 cells in 96-well microtiter plates in a culture medium containing 0.5% fetal calf serum.
- Pre-incubation: Incubate the plates for 24 hours under standard cell culture conditions.
- Compound Treatment: Add varying concentrations of BMS-794833 to the wells.
- Incubation: Incubate the treated cells for an additional 72 hours.
- Growth Inhibition Assessment: Measure cell proliferation using a suitable reagent and calculate the growth inhibition for each concentration.[4]

Results: The IC50 value for **BMS-794833** in the GTL-16 cell line was determined to be 39 nM. [1][2][4][6]





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Workflow for the in vitro cell proliferation assay.

## In Vivo Tumor Xenograft Model

This protocol describes the methodology for evaluating the anti-tumor activity of **BMS-794833** in a mouse xenograft model.

Objective: To assess the in vivo efficacy of orally administered **BMS-794833** on the growth of U87 glioblastoma tumors in mice.

## Materials:

Immunocompromised mice



- U87 human glioblastoma cells
- BMS-794833
- Vehicle for oral administration

#### Procedure:

- Tumor Implantation: Subcutaneously implant U87 glioblastoma cells into immunocompromised mice.
- Tumor Growth: Allow tumors to establish and reach a predetermined size.
- Treatment: Orally administer BMS-794833 at a dose of 25 mg/kg.
- Monitoring: Monitor tumor growth and the general health of the animals over the course of the study.

Results: Administration of **BMS-794833** at 25 mg/kg resulted in complete tumor stasis in the U87 glioblastoma model.[2][6] In a separate human gastric tumor xenograft model, the compound exhibited greater than 50% tumor growth inhibition for at least one tumor doubling time without significant toxicity over 14 days.[4]

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. molnova.com [molnova.com]
- 4. glpbio.com [glpbio.com]
- 5. BMS794833/BMS 794833|1174046-72-0|活性医药 [activebiopharma.com]



- 6. abmole.com [abmole.com]
- 7. BMS 794833 | CymitQuimica [cymitquimica.com]
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